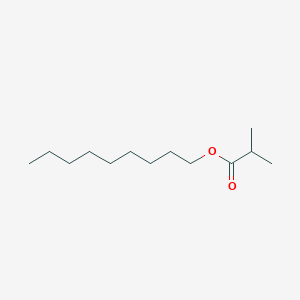
Nonyl 2-methylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nonyl 2-methylpropanoate, also known as propanoic acid, 2-methyl-, nonyl ester, is an organic compound with the molecular formula C13H26O2. It is an ester formed from the reaction of nonanol and 2-methylpropanoic acid. This compound is known for its pleasant fruity odor and is often used in the fragrance and flavor industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Nonyl 2-methylpropanoate can be synthesized through the esterification reaction between nonanol and 2-methylpropanoic acid. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product .
Industrial Production Methods
In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reactants are mixed in large reactors, and the reaction is catalyzed by an acid. The product is then purified through distillation to remove any unreacted starting materials and by-products .
Analyse Chemischer Reaktionen
Types of Reactions
Nonyl 2-methylpropanoate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to nonanol and 2-methylpropanoic acid.
Transesterification: This compound can undergo transesterification reactions with other alcohols to form different esters.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride (LiAlH4), dry ether.
Transesterification: Other alcohols, acid or base catalyst.
Major Products Formed
Hydrolysis: Nonanol and 2-methylpropanoic acid.
Reduction: Nonanol and 2-methylpropanol.
Transesterification: Various esters depending on the alcohol used.
Wissenschaftliche Forschungsanwendungen
Nonyl 2-methylpropanoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and transesterification reactions.
Biology: Investigated for its potential as a pheromone or attractant in insect behavior studies.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form esters with various active pharmaceutical ingredients.
Industry: Widely used in the fragrance and flavor industry for its pleasant fruity odor
Wirkmechanismus
The mechanism of action of nonyl 2-methylpropanoate primarily involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its fruity odor. In chemical reactions, the ester bond can be cleaved through hydrolysis or reduction, leading to the formation of the corresponding alcohols and acids .
Vergleich Mit ähnlichen Verbindungen
Nonyl 2-methylpropanoate can be compared with other esters such as:
Ethyl 2-methylpropanoate: Similar fruity odor but with a shorter carbon chain.
Butyl 2-methylpropanoate: Also has a fruity odor but with different volatility and solubility properties.
Hexyl 2-methylpropanoate: Another ester with a fruity odor, used in similar applications but with different physical properties
This compound is unique due to its specific combination of a long nonyl chain and a 2-methylpropanoate group, giving it distinct physical and chemical properties compared to other esters .
Eigenschaften
CAS-Nummer |
10522-34-6 |
|---|---|
Molekularformel |
C13H26O2 |
Molekulargewicht |
214.34 g/mol |
IUPAC-Name |
nonyl 2-methylpropanoate |
InChI |
InChI=1S/C13H26O2/c1-4-5-6-7-8-9-10-11-15-13(14)12(2)3/h12H,4-11H2,1-3H3 |
InChI-Schlüssel |
SXMUYNHMPAZLEB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCOC(=O)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



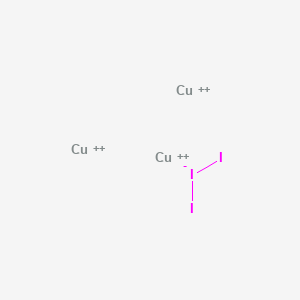

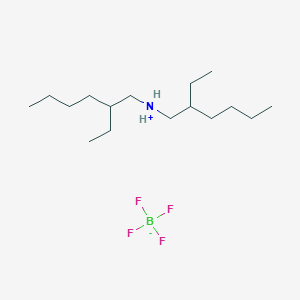

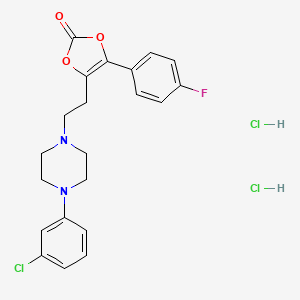


![[(3R,3aS,6S,6aR)-3-diphenylphosphanyl-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl]-diphenylphosphane](/img/structure/B13778080.png)
![Benzonitrile, 4-chloro-2-[[4-[(2-hydroxyethyl)amino]-2-methylphenyl]azo]-](/img/structure/B13778082.png)
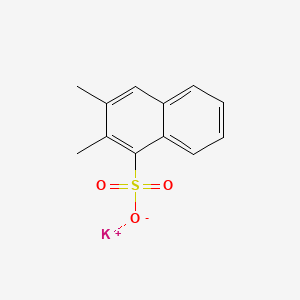
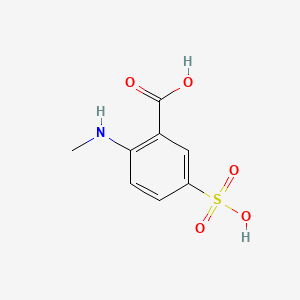
![[3-(Isoquinolin-1-yl)phenyl]methanol](/img/structure/B13778091.png)
![1H-Pyrrolo[2,3-B]pyridine, 4-[4-(phenylmethyl)-1-piperidinyl]-](/img/structure/B13778092.png)
